N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further connected to a methanesulfonamide group
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(5-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-15(12,13)11-7-4-9(6-10-5-7)14-8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
AGNQKJNXLGKMAC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CN=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy group can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the pyridine and cyclopropoxy groups.
N-(5-chloro-3-cyclopropoxypyridin-2-YL)methanesulfonamide: A closely related compound with a chlorine substituent on the pyridine ring.
Uniqueness: N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring and the sulfonamide group also provides a versatile scaffold for further chemical modifications and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
